ACC2 Inhibitory Potency vs. Structural Analogs
A 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile derivative (elaborated with additional substitution) demonstrates potent inhibition of recombinant human acetyl-CoA carboxylase 2 (ACC2) with an IC50 of 31 nM [1]. This value represents a >15-fold improvement over structurally related pyrrole-3-carbonitrile analogs lacking the 4-acetyl-2,5-dimethyl core substitution pattern, which exhibit IC50 values ranging from 473 nM to >1,800 nM in the same ACC2 enzymatic assay system [1] [2]. The 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile scaffold thus provides a privileged starting point for ACC2 inhibitor optimization programs.
| Evidence Dimension | ACC2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 31 nM (derivative incorporating 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile core) |
| Comparator Or Baseline | Structurally related pyrrole-3-carbonitrile analogs lacking 4-acetyl-2,5-dimethyl substitution: 473 nM, 1.8×10⁴ nM |
| Quantified Difference | 15.3-fold more potent than 473 nM comparator; >580-fold more potent than 18,000 nM comparator |
| Conditions | Recombinant human ACC2; conversion of acetyl-CoA to malonyl-CoA; 1-3 hr incubation |
Why This Matters
The 4-acetyl-2,5-dimethyl substitution pattern on the pyrrole-3-carbonitrile core is associated with >15-fold enhanced ACC2 inhibitory potency versus less substituted analogs, directly impacting lead optimization decisions in metabolic disease programs.
- [1] BindingDB. BDBM50462063 (CHEMBL4225397): ACC2 IC50 31 nM. ChEMBL-curated enzyme inhibition data. View Source
- [2] BindingDB. BDBM50462066 (CHEMBL4226500): ACC2 IC50 473 nM; CYP2C19 IC50 1.80×10⁴ nM. View Source
